An In-depth Technical Guide to the Physical and Chemical Properties of Chlorpheniramine N-oxide
An In-depth Technical Guide to the Physical and Chemical Properties of Chlorpheniramine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorpheniramine (B86927) N-oxide is a primary metabolite of the first-generation antihistamine, chlorpheniramine. It is formed in the body through the action of flavin-containing monooxygenases (FMOs)[1]. While it shares the core structure of its parent compound, the presence of the N-oxide functional group alters its physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Chlorpheniramine N-oxide, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmaceutical analysis, and the development of new therapeutic agents.
Chemical and Physical Properties
Chlorpheniramine N-oxide, with the IUPAC name 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide, is a tertiary amine oxide derivative of chlorpheniramine[1]. The introduction of the N-oxide group significantly increases the polarity of the molecule compared to its parent amine.
Tabulated Physical and Chemical Data
A summary of the key physical and chemical properties of Chlorpheniramine N-oxide is presented in Table 1. It is important to note that while data for the free base is provided, some properties are reported for its salt forms, such as the maleate (B1232345) or dihydrochloride (B599025) salt.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉ClN₂O | [1][2] |
| Molecular Weight | 290.79 g/mol | [1][2] |
| CAS Number | 120244-82-8 (free base) | [1][2] |
| Appearance | Pale Yellow Gel | [3] |
| XLogP3 | 2.8 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bond Count | 5 | [4] |
| pKa (predicted) | ~4.5 (for tertiary amine oxides) | [5] |
| Storage Condition | Refrigerator (2-8°C) for long-term storage | [6] |
Experimental Protocols
Synthesis of Chlorpheniramine N-oxide
A common method for the synthesis of Chlorpheniramine N-oxide involves the oxidation of chlorpheniramine. The following protocol is adapted from a patented method[7].
Workflow for the Synthesis of Chlorpheniramine N-oxide
Caption: A flowchart illustrating the key steps in the synthesis of Chlorpheniramine N-oxide.
Materials:
-
Chlorpheniramine
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Methanol
Procedure:
-
Dissolve 20 g of chlorpheniramine in 200 mL of dichloromethane in a suitable reaction flask[1].
-
Cool the solution to -10°C using an appropriate cooling bath[1].
-
Sequentially add 14.8 g of sodium bicarbonate and 30.4 g of m-chloroperoxybenzoic acid to the cooled solution while stirring[1].
-
Maintain the reaction mixture at -10°C and continue stirring for 2 hours[1].
-
Monitor the progress of the reaction by thin-layer chromatography (TLC)[1].
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash the organic layer with water and then with a saturated brine solution[1].
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure[1].
-
Purify the crude product by silica gel column chromatography using a mobile phase of dichloromethane and methanol (10:1 v/v) to yield Chlorpheniramine N-oxide[1].
This process has been reported to yield the product with a purity of 97%[1].
High-Performance Liquid Chromatography (HPLC) Analysis
The following HPLC method is suitable for the quantification of Chlorpheniramine N-oxide and for assessing its purity, particularly in the context of it being an impurity in chlorpheniramine maleate formulations[7].
Workflow for HPLC Analysis of Chlorpheniramine N-oxide
Caption: A flowchart detailing the procedure for the HPLC analysis of Chlorpheniramine N-oxide.
Chromatographic Conditions:
-
Column: Ultimate XDB-C18 (octadecylsilane bonded phase)[1].
-
Mobile Phase: A mixture of 80:20 (v/v) ammonium (B1175870) dihydrogen phosphate (B84403) (NH₄H₂PO₄) solution (pH adjusted to 3.0) and acetonitrile[1].
-
Flow Rate: 1.0 mL/min[1].
-
Detection: UV at 225 nm[1].
-
Injection Volume: 20 µL[1].
-
Column Temperature: 35°C[7].
Sample Preparation:
-
Test Solution: Dissolve the sample containing chlorpheniramine maleate in the mobile phase to a concentration of 10 mg/mL[7].
-
Reference Solution: Dissolve a reference standard of Chlorpheniramine N-oxide in the mobile phase to a concentration of 0.01 mg/mL[7].
Spectral Data
Mass Spectrometry (MS)
The mass spectrum of Chlorpheniramine N-oxide shows a protonated molecular ion ([M+H]⁺) at m/z 291[8].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H-NMR spectrum of Chlorpheniramine N-oxide in CDCl₃ shows the following characteristic signals (δ in ppm): 2.637–2.889 (m, 2H, -CH₂CH₂N(CH₃)₂), 3.131–3.183 (s, 6H, -N(CH₃)₂)[8]. Further detailed ¹³C-NMR and 2D-NMR studies would be beneficial for a complete structural elucidation.
Biological Activity and Signaling Pathways
Mechanism of Action
Signaling Pathways
The antagonism of the H1 receptor by compounds like Chlorpheniramine N-oxide interrupts the canonical histamine (B1213489) signaling pathway. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11 proteins[9]. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG)[9]. IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC)[10]. This cascade ultimately leads to the physiological responses associated with histamine release, such as smooth muscle contraction and increased vascular permeability. By blocking the initial binding of histamine to the H1 receptor, Chlorpheniramine N-oxide prevents the initiation of this signaling cascade.
Histamine H1 Receptor Signaling Pathway and its Antagonism
Caption: A diagram illustrating the histamine H1 receptor signaling pathway and the inhibitory action of Chlorpheniramine N-oxide.
Conclusion
Chlorpheniramine N-oxide is a key metabolite of chlorpheniramine with retained antihistaminic activity. This guide has summarized its known physical and chemical properties, provided detailed experimental protocols for its synthesis and analysis, and outlined its mechanism of action. While much is known, further research is warranted to experimentally determine key physical properties such as its melting point, boiling point, and pKa, and to fully characterize its pharmacological profile, including its specific binding affinity for the H1 receptor and its effects on downstream signaling events. Such data will be invaluable for a more complete understanding of its role in the overall pharmacology of chlorpheniramine and for its potential applications in pharmaceutical research and development.
References
- 1. Chlorpheniramine N-oxide | 120244-82-8 | Benchchem [benchchem.com]
- 2. Chlorpheniramine N-oxide | C16H19ClN2O | CID 46781011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. lookchem.com [lookchem.com]
- 5. Amine oxide - Wikipedia [en.wikipedia.org]
- 6. clearsynth.com [clearsynth.com]
- 7. CN111039854A - Novel chlorpheniramine oxide impurity and preparation process thereof - Google Patents [patents.google.com]
- 8. Chlorpheniramine [webbook.nist.gov]
- 9. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
